Cas no 1178545-24-8 (4-Ethyl 1-methyl 2-aminobutanedioate)

4-Ethyl 1-methyl 2-aminobutanedioate is a specialized ester derivative of aminobutanedioic acid, featuring ethyl and methyl substituents that enhance its reactivity and solubility in organic solvents. This compound is particularly useful as an intermediate in pharmaceutical and fine chemical synthesis, where its functional groups enable selective modifications for building complex molecular structures. Its stability under mild conditions and compatibility with a range of reaction environments make it a versatile reagent for peptide coupling, esterification, and other transformations. The presence of both amino and ester functionalities allows for further derivatization, facilitating applications in drug development and material science.
4-Ethyl 1-methyl 2-aminobutanedioate structure
1178545-24-8 structure
商品名:4-Ethyl 1-methyl 2-aminobutanedioate
CAS番号:1178545-24-8
MF:C7H13NO4
メガワット:175.182422399521
CID:6177148
PubChem ID:102412552

4-Ethyl 1-methyl 2-aminobutanedioate 化学的及び物理的性質

名前と識別子

    • EN300-7837995
    • 4-ethyl 1-methyl 2-aminobutanedioate
    • 1178545-24-8
    • 4-Ethyl 1-methyl 2-aminobutanedioate
    • インチ: 1S/C7H13NO4/c1-3-12-6(9)4-5(8)7(10)11-2/h5H,3-4,8H2,1-2H3
    • InChIKey: YEWWNGJGHHEAKT-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(CC(C(=O)OC)N)=O

計算された属性

  • せいみつぶんしりょう: 175.08445790g/mol
  • どういたいしつりょう: 175.08445790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 78.6Ų

4-Ethyl 1-methyl 2-aminobutanedioate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7837995-0.25g
4-ethyl 1-methyl 2-aminobutanedioate
1178545-24-8 95.0%
0.25g
$972.0 2025-03-21
Enamine
EN300-7837995-1.0g
4-ethyl 1-methyl 2-aminobutanedioate
1178545-24-8 95.0%
1.0g
$1057.0 2025-03-21
Enamine
EN300-7837995-2.5g
4-ethyl 1-methyl 2-aminobutanedioate
1178545-24-8 95.0%
2.5g
$2071.0 2025-03-21
Enamine
EN300-7837995-10.0g
4-ethyl 1-methyl 2-aminobutanedioate
1178545-24-8 95.0%
10.0g
$4545.0 2025-03-21
Enamine
EN300-7837995-5.0g
4-ethyl 1-methyl 2-aminobutanedioate
1178545-24-8 95.0%
5.0g
$3065.0 2025-03-21
Enamine
EN300-7837995-0.05g
4-ethyl 1-methyl 2-aminobutanedioate
1178545-24-8 95.0%
0.05g
$888.0 2025-03-21
Enamine
EN300-7837995-0.5g
4-ethyl 1-methyl 2-aminobutanedioate
1178545-24-8 95.0%
0.5g
$1014.0 2025-03-21
Enamine
EN300-7837995-0.1g
4-ethyl 1-methyl 2-aminobutanedioate
1178545-24-8 95.0%
0.1g
$930.0 2025-03-21

4-Ethyl 1-methyl 2-aminobutanedioate 関連文献

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4-Ethyl 1-methyl 2-aminobutanedioateに関する追加情報

4-Ethyl 1-methyl 2-aminobutanedioate (CAS No. 1178545-24-8)

The compound 4-Ethyl 1-methyl 2-aminobutanedioate (CAS No. 1178545-24-8) is a significant molecule in the field of organic chemistry, particularly in the study of amino acid derivatives and their applications in biochemistry and pharmacology. This compound is a derivative of glutamic acid, a non-essential amino acid that plays a crucial role in various biological processes, including neurotransmission and metabolism. The 4-Ethyl and 1-methyl substituents in its structure introduce unique properties that make it a subject of interest for researchers exploring its potential in drug development and biotechnological applications.

Recent studies have highlighted the importance of 4-Ethyl 1-methyl 2-aminobutanedioate in understanding the relationship between amino acid structure and function. The compound's structure, which includes a carboxylic acid group, an amine group, and specific alkyl substituents, has been analyzed for its ability to participate in peptide bond formation and its potential as a building block for more complex molecules. Researchers have also investigated its role in enzyme catalysis and its interaction with biological membranes, providing insights into its potential applications in drug delivery systems.

In terms of synthesis, 4-Ethyl 1-methyl 2-aminobutanedioate can be prepared through various methods, including enzymatic reactions and chemical synthesis. Recent advancements in asymmetric catalysis have enabled the production of enantiomerically pure forms of this compound, which is critical for studying its stereochemical properties and biological activity. The use of green chemistry principles in its synthesis has also been explored, aligning with the growing emphasis on sustainable chemical processes.

The compound's physical properties, such as solubility and stability, have been extensively studied to determine its suitability for various applications. For instance, its solubility in polar solvents makes it a promising candidate for use in aqueous-based biological systems. Additionally, its stability under physiological conditions has been evaluated, which is essential for its potential use as a drug or a component in drug delivery systems.

Recent research has also focused on the pharmacokinetic properties of 4-Ethyl 1-methyl 2-aminobutanedioate, including its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is crucial for assessing its bioavailability and safety profile, which are key factors in drug development. Studies have shown that the compound exhibits favorable pharmacokinetic characteristics, making it a potential candidate for further preclinical testing.

In conclusion, 4-Ethyl 1-methyl 2-aminobutanedioate (CAS No. 1178545-24-8) is a versatile compound with significant potential in various fields of science and technology. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as an important molecule for future research and development.

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